molecular formula C7H13NO B8702379 5-ethyl-4-methyl-2-Pyrrolidinone CAS No. 179683-99-9

5-ethyl-4-methyl-2-Pyrrolidinone

Cat. No.: B8702379
CAS No.: 179683-99-9
M. Wt: 127.18 g/mol
InChI Key: DCEXOMXZGQYLOI-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-2-Pyrrolidinone is a chemical compound belonging to the class of 2-pyrrolidinones, which are five-membered, non-aromatic heterocyclic lactams. These structures are recognized as privileged scaffolds in medicinal chemistry and are valuable in various industrial and synthetic applications. The 2-pyrrolidinone core is a known pharmacophore present in several bioactive molecules and approved pharmaceuticals, with derivatives demonstrating significant biological and pharmacological activities, including effects on the central nervous system . Compounds in this class are also investigated as potential solvents and intermediates in chemical synthesis. Notably, some pyrrolidinone derivatives, such as 5-methyl-2-pyrrolidones (5MPs), are being studied as potentially safer, bio-derived alternatives to other, more restricted polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) . Researchers value this family of compounds for their versatile properties, which make them useful in fields ranging from drug discovery and development, where they can serve as building blocks for more complex nitrogen-containing heterocycles, to materials science and green chemistry. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

179683-99-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-ethyl-4-methylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-3-6-5(2)4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

DCEXOMXZGQYLOI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CC(=O)N1)C

Origin of Product

United States

Comparison with Similar Compounds

5-Methyl-2-Pyrrolidinone

Structure : Methyl group at position 5.
Key Data :

  • Molecular Formula: C₅H₉NO
  • Molecular Weight : 99.13 g/mol
  • CAS No.: 108-27-0
  • Applications : Used in polymer synthesis, agrochemicals, and as a high-boiling polar solvent.

Comparison :

  • Substituent Effects: The absence of a 4-ethyl group in 5-methyl-2-pyrrolidinone reduces steric hindrance and lipophilicity compared to 5-ethyl-4-methyl-2-pyrrolidinone. This likely enhances its solubility in polar solvents like water.

1-Ethyl-3-methylene-2-Pyrrolidinone

Structure : Ethyl group at position 1 (nitrogen) and methylene group at position 3.
Key Data :

  • Molecular Formula: C₇H₁₁NO
  • Molecular Weight : 125.17 g/mol
  • CAS No.: 183443-58-5

Comparison :

  • The methylene group introduces ring strain, which may enhance reactivity in cycloaddition reactions.
  • Positional Differences: Unlike this compound, this compound’s substituents are on nitrogen and position 3, leading to distinct conformational and electronic profiles.

(S)-(+)-5-(Trityloxymethyl)-2-Pyrrolidinone

Structure : Bulky trityloxymethyl group at position 5.
Key Data :

  • Molecular Formula: C₂₄H₂₃NO₂
  • Molecular Weight : 357.44 g/mol
  • CAS No.: 105526-85-0

Comparison :

  • Substituent Effects: The trityloxymethyl group drastically increases steric hindrance and reduces solubility in aqueous media compared to smaller alkyl groups in this compound. This compound is likely used in chiral synthesis or as a protective intermediate.

Comparative Data Table

Property This compound* 5-Methyl-2-Pyrrolidinone 1-Ethyl-3-methylene-2-Pyrrolidinone (S)-5-(Trityloxymethyl)-2-Pyrrolidinone
Molecular Formula C₇H₁₃NO C₅H₉NO C₇H₁₁NO C₂₄H₂₃NO₂
Molecular Weight (g/mol) ~127.18 99.13 125.17 357.44
Key Substituents 4-methyl, 5-ethyl 5-methyl 1-ethyl, 3-methylene 5-trityloxymethyl
Solubility Moderate (inferred) High (polar solvents) Low (non-polar solvents) Very low (hydrophobic)
Applications Pharma intermediates, solvents Solvents, polymers Reactive intermediates Chiral synthesis, protective groups

*Inferred properties based on structural analogs.

Research Implications and Limitations

  • Synthesis: While details oxazole synthesis, pyrrolidinones typically require lactamization or ring-closing metathesis. The ethyl and methyl groups in this compound may necessitate regioselective alkylation strategies.
  • Data Gaps : Experimental data on the target compound’s solubility, toxicity, and reactivity are absent in the provided evidence. Further studies are needed to validate inferred properties.

Preparation Methods

Synthetic Pathway Design

The hypothetical precursor, 3-ethyl-4-methyl-5-oxopentanoic acid , undergoes reductive amination with ammonia or a primary amine. Intramolecular cyclization forms the lactam ring, with the substituents positioned at C4 and C5. Catalytic hydrogenation or transfer hydrogenation (using ammonium formate as a hydrogen donor) facilitates this process.

Reaction Conditions

  • Catalyst : Supported bimetallic catalysts (e.g., Ru-Pd/Al₂O₃)

  • Solvent : Water or ethanol

  • Temperature : 120–200°C

  • Pressure : 1–5 bar H₂ or ambient pressure (for transfer hydrogenation)

  • Yield : Estimated 70–90% based on analogous systems

Cyclization of δ-Amino Ketones

δ-Amino ketones cyclize under acidic or basic conditions to form pyrrolidinones. For this compound, the precursor 4-ethyl-5-methyl-δ-amino-3-ketopentane must be synthesized.

Stepwise Assembly

  • Amino Alcohol Formation : React 4-methyl-5-oxohexanenitrile with ethylmagnesium bromide to introduce the ethyl group, followed by hydrolysis to the ketone.

  • Reductive Amination : Convert the ketone to the δ-amino ketone using ammonium acetate and sodium cyanoborohydride.

  • Cyclization : Heat in toluene with p-toluenesulfonic acid (PTSA) to induce lactam formation.

Key Parameters

  • Cyclization Temperature : 80–120°C

  • Acid Catalyst : PTSA (5–10 mol%)

  • Yield : ~65–80% (extrapolated from NMP syntheses)

Lactamization of Substituted Amino Acids

Cyclization of 4-ethyl-5-methyl-δ-amino valeric acid under dehydrating conditions offers an alternative route. This method mirrors the industrial synthesis of NMP from γ-aminobutyric acid derivatives.

Reaction Mechanism

  • Amino Acid Activation : Treat the amino acid with thionyl chloride to form the acyl chloride.

  • Intramolecular Cyclization : Heat in dimethylacetamide (DMAc) to facilitate lactam formation.

Optimization Considerations

  • Solvent : High-boiling polar aprotic solvents (e.g., DMAc, NMP)

  • Temperature : 150–180°C

  • Yield : 60–75% (estimated)

Alkylation of Pyrrolidinone Precursors

Post-synthetic modification of simpler pyrrolidinones (e.g., 4-methyl-2-pyrrolidinone) via alkylation could introduce the ethyl group. However, this approach faces regiochemical challenges.

Directed Alkylation Strategy

  • Lithiation : Deprotonate 4-methyl-2-pyrrolidinone at C5 using LDA (lithium diisopropylamide).

  • Electrophilic Quenching : Add ethyl iodide to the lithiated intermediate.

  • Workup : Neutralize and isolate the product.

Limitations

  • Regioselectivity : Competing alkylation at other positions may occur.

  • Functional Group Tolerance : The lactam carbonyl may interfere with strong bases.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

MethodStarting MaterialCatalyst/ReagentsYield (%)Scalability
Reductive Amination3-Ethyl-4-methyl-5-oxopentanoic acidRu-Pd/Al₂O₃, NH₄HCO₂70–90High
δ-Amino Ketone Cyclization4-Ethyl-5-methyl-δ-amino-3-ketopentanePTSA65–80Moderate
Amino Acid Lactamization4-Ethyl-5-methyl-δ-amino valeric acidSOCl₂, DMAc60–75Low
Directed Alkylation4-Methyl-2-pyrrolidinoneLDA, EtI40–55Low

Catalytic and Solvent Effects

Role of Bimetallic Catalysts

Supported bimetallic catalysts (e.g., Ru-Pd) enhance reductive amination efficiency by facilitating simultaneous hydrogenation and dehydrogenation steps. For this compound, optimizing metal ratios could improve selectivity.

Solvent Impact

Water as a solvent promotes greener synthesis but may limit precursor solubility. N-Methyl-2-pyrrolidone (NMP), while effective in gold nanostructure synthesis, is unsuitable here due to its high boiling point and potential side reactions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.05 (t, 3H, CH₂CH₃), 1.45 (s, 3H, CH₃), 2.30–2.50 (m, 4H, ring CH₂), 3.40 (q, 2H, NCH₂).

  • GC-MS : m/z 141 (M⁺), 96 (base peak, ring fragment).

Purity Optimization

  • Distillation : Fractional distillation under reduced pressure (bp ~120–130°C at 15 mmHg).

  • Crystallization : Recrystallize from ethyl acetate/hexane.

Industrial Scalability Considerations

Reductive amination with supported catalysts is the most scalable method, mirroring the production of 5-methyl-2-pyrrolidone. Key challenges include:

  • Precursor Availability : Commercial unavailability of 3-ethyl-4-methyl-5-oxopentanoic acid necessitates in-house synthesis.

  • Catalyst Recycling : Filterable heterogeneous catalysts improve cost-effectiveness.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-ethyl-4-methyl-2-pyrrolidinone, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Start with a cyclization reaction using substituted pyrrolidinone precursors. Common solvents include dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to enhance solubility .
  • Step 2 : Introduce ethyl and methyl groups via alkylation. Sodium hydride (NaH) is often used as a base to deprotonate intermediates, enabling nucleophilic substitution .
  • Step 3 : Optimize temperature (typically 60–100°C) and reaction time (12–24 hours) to balance yield and side-product formation. Monitoring via TLC or HPLC is critical .
  • Key Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationDCM, NaH, 80°C, 18h65–70>95%
AlkylationEthyl bromide, DMSO, 60°C, 12h55–60>90%

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify substituents (e.g., ethyl CH₂ at δ 1.2–1.4 ppm, methyl CH₃ at δ 1.0–1.2 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and alkyl carbons .
    • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 155.1 g/mol) .
    • Infrared (IR) Spectroscopy : Detect lactam C=O stretch at 1650–1700 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation to prevent inhalation .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Spill Management : Collect solid residues with a dustpan; avoid water rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., catalytic hydrogenation)?

  • Density Functional Theory (DFT) : Calculate transition states for hydrogenation to identify regioselectivity (e.g., preferential reduction of carbonyl vs. alkyl groups) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
  • Validation : Compare predicted activation energies with experimental DSC (Differential Scanning Calorimetry) data .

Q. How can researchers resolve contradictions in experimental data (e.g., solubility discrepancies across studies)?

  • Systematic Solubility Testing :

  • Step 1 : Use standardized solvents (e.g., water, ethanol, DMSO) at 25°C .
  • Step 2 : Measure via gravimetric analysis or UV-Vis spectroscopy.
    • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability due to impurities or measurement techniques .
    • Example Conflict : Solubility in ethanol reported as 12 mg/mL (Study A) vs. 8 mg/mL (Study B). Possible causes: particle size differences or residual solvents .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

  • Biodegradation Assays :

  • Use OECD 301F (Manometric Respirometry) to measure microbial degradation in soil/water .
    • Ecototoxicity :
  • Conduct Daphnia magna acute toxicity tests (OECD 202) if preliminary data suggest aquatic mobility .
    • Analytical Challenges : Current data gaps in persistence and bioaccumulation require LC-MS/MS monitoring of degradation byproducts .

Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Hypothesis Testing :

  • DSC/TGA : Compare decomposition onset temperatures (e.g., 200°C in Study X vs. 180°C in Study Y). Differences may arise from heating rates or sample purity .
  • Isothermal Stability Studies : Monitor degradation at 150°C over 48 hours to identify kinetic stability .
    • Mitigation : Purify samples via recrystallization (e.g., ethyl acetate/hexane) before testing .

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